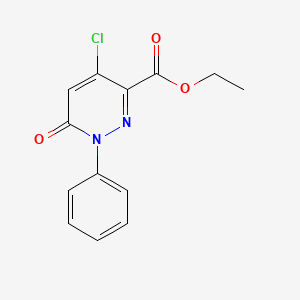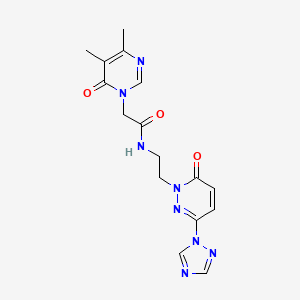![molecular formula C13H11F3N2OS B2367405 5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one CAS No. 898421-77-7](/img/structure/B2367405.png)
5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or functional group transformations .Molecular Structure Analysis
The molecular structure of similar compounds often includes a planar aromatic ring (the pyrimidine ring) and various substituents. The trifluoromethyl group is a common substituent that can influence the compound’s reactivity and properties .Chemical Reactions Analysis
Similar compounds can undergo a variety of chemical reactions, including condensation reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on the specific substituents present. For example, the trifluoromethyl group is known to be highly electronegative, which can influence the compound’s reactivity .Scientific Research Applications
Hereditary Angioedema (HAE) Treatment
Berotralstat has gained attention as a potential treatment for hereditary angioedema (HAE) . HAE is a rare genetic disorder characterized by recurrent episodes of localized swelling due to uncontrolled activation of the complement system. Berotralstat acts as a kallikrein inhibitor , reducing the production of bradykinin, which is responsible for the edema. Clinical trials have shown promising results in reducing the frequency and severity of HAE attacks .
Chemical Derivatization
Researchers utilize berotralstat in chemical derivatization processes. For instance, it can be employed to modify amino-functionalized model surfaces. Additionally, it participates in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts through an exothermic reaction with 4-pyrrolidinopyridine .
Antiglaucoma Agent Synthesis
Berotralstat plays a role in the synthesis of travoprost , an antiglaucoma agent. The compound’s 3-(trifluoromethyl)phenol moiety contributes to the structure of travoprost, which helps reduce intraocular pressure by enhancing aqueous humor outflow .
Catalysis and Organic Synthesis
The trifluoromethyl group in berotralstat makes it valuable for catalysis and organic synthesis . Researchers have explored its use in various reactions, including protodeboronation. For example, 3,5-bis(trifluoromethyl)phenyl isocyanate has been employed in the formation of indolizidine derivatives .
Fluorine-Containing Drug Development
Berotralstat exemplifies the importance of fluorine-containing compounds in drug development. Fluorine incorporation enhances pharmacokinetics, metabolic stability, and binding affinity. As more than 50% of best-selling FDA-approved drugs contain fluorine, berotralstat contributes to this trend .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-8-6-17-12(19)18-11(8)20-7-9-3-2-4-10(5-9)13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYQMDKNTNOJTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2367324.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2367325.png)
![Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2367327.png)
![4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2367328.png)

![4-[(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2367333.png)


![N-(cyanomethyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2367338.png)
![3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2367339.png)

![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)

